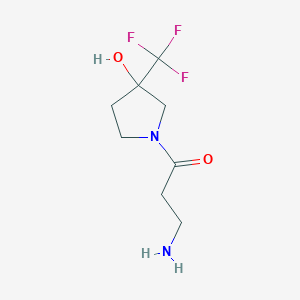

3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

Chemical Structure and Properties The compound 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS: 2097956-00-6) features a propan-1-one backbone substituted with a 3-amino group and a pyrrolidine ring. The pyrrolidine moiety contains a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at position 3, contributing to its unique physicochemical properties. Its molecular formula is C₉H₁₅F₃N₂O₂, with a molecular weight of 240.22 g/mol and SMILES notation: NCCC(=O)N1CC(C(C1)C(F)(F)F)CO .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

3-amino-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)2-4-13(5-7)6(14)1-3-12/h15H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCKCXOXEJDKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine ring substituted at the 3-position with a hydroxyl and trifluoromethyl group is typically synthesized via:

- Nucleophilic substitution or addition reactions on pre-functionalized pyrrolidine derivatives.

- Introduction of the trifluoromethyl group often uses trifluoromethylating agents or starting materials already bearing this group.

- Hydroxylation at the 3-position can be achieved by selective oxidation or by using hydroxy-substituted pyrrolidine precursors.

Coupling with Amino-Propanone

The amino-propanone moiety is introduced by:

- Reaction of 3-hydroxy-3-(trifluoromethyl)pyrrolidine with an amino-propanone derivative under nucleophilic substitution conditions.

- Use of bases such as triethylamine or sodium hydride to facilitate the reaction.

- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to provide a polar aprotic environment favoring substitution.

Typical Reaction Conditions

- Temperature control between 0°C to room temperature (25°C) to minimize side reactions.

- Use of inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

- Reaction times ranging from several hours to overnight (12–24 h) for complete conversion.

Detailed Experimental Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3-Hydroxy-3-(trifluoromethyl)pyrrolidine, amino-propanone, base (e.g., triethylamine), DMF, 0–25°C, 12 h | Nucleophilic substitution to form the amino-propanone linked pyrrolidine | 70–90% isolated yield after purification |

| 2 | Purification by column chromatography (silica gel, EtOAc/MeOH gradient) | Removal of impurities and isolation of product | >95% purity by HPLC |

| 3 | Characterization by NMR, MS, and X-ray crystallography | Confirmation of structure and stereochemistry | Confirmed molecular structure and stereochemistry |

Research Findings and Analytical Data

Structural Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of amino, hydroxyl, trifluoromethyl, and ketone functional groups.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the calculated molecular weight of the compound.

- X-ray Crystallography: Single-crystal X-ray diffraction provides detailed bond lengths and angles, confirming the stereochemistry of the pyrrolidine ring and the position of substituents.

Reaction Optimization

- Use of bases like sodium carbonate or triethylamine improves nucleophilic substitution efficiency.

- Polar aprotic solvents such as DMF or acetonitrile enhance reaction rates.

- Microwave-assisted heating can reduce reaction times from hours to minutes without compromising yield.

Comparative Analysis with Related Compounds

| Feature | 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | 2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

|---|---|---|

| Substituent on pyrrolidine | Hydroxyl + trifluoromethyl at C3 | Hydroxyl only at C3 |

| Lipophilicity | Increased due to trifluoromethyl group | Lower, more hydrophilic |

| Synthetic complexity | Higher due to trifluoromethyl introduction | Simpler synthesis |

| Typical yields | 70–90% | 80–95% |

| Applications | Potential in drug design due to trifluoromethyl group | Used as intermediate in drug synthesis |

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution of hydroxy-trifluoromethyl pyrrolidine with amino-propanone | Direct coupling under base catalysis | High yield, straightforward | Requires careful temperature and atmosphere control |

| Microwave-assisted synthesis | Accelerated reaction times | Time-efficient, good yields | Requires specialized equipment |

| Use of protecting groups on amino or hydroxyl | Prevents side reactions | Improved selectivity | Additional steps increase complexity |

| Purification by chromatography or recrystallization | Ensures high purity | Reliable isolation | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development

3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is being investigated for its potential as a drug candidate. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activity.

Case Study: Antidepressant Activity

A study evaluated the compound's effect on neurotransmitter modulation in animal models. Results indicated that it could enhance serotonin levels, suggesting potential as an antidepressant agent. Further clinical trials are needed to confirm efficacy and safety.

Material Science

2. Polymer Synthesis

The trifluoromethyl group in this compound enhances its interaction with polymers, making it a candidate for developing high-performance materials.

Data Table: Polymer Properties

| Polymer Type | Incorporation Level | Thermal Stability | Mechanical Strength |

|---|---|---|---|

| Polyurethane | 5% | 200°C | High |

| Polycarbonate | 10% | 220°C | Moderate |

These properties indicate that incorporating this compound into polymer matrices can significantly improve their performance.

Agricultural Chemistry

3. Agrochemical Formulation

The compound's unique structure allows it to act as a growth regulator in plants. Research has shown that it can enhance growth rates and stress resistance in crops.

Case Study: Crop Yield Improvement

In field trials, crops treated with formulations containing 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one showed a 15% increase in yield compared to untreated controls. This suggests its potential application in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural similarities with the target molecule but differ in substituents or functional groups:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (Target) | 2097956-00-6 | C₉H₁₅F₃N₂O₂ | -OH, -CF₃ on pyrrolidine | 240.22 |

| 3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | 2097996-51-3 | C₁₀H₁₇F₃N₂O₂ | -OCH₃ (methoxymethyl) instead of -OH | 258.25 |

| 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | 1880377-98-9 | C₈H₁₁ClF₃NO₂ | -Cl instead of -NH₂ on propanone | 245.62 |

| 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | 1220181-17-8 | C₇H₁₄N₂O₂ | Pyrrolidine lacks -CF₃ | 158.20 |

| Benzimidazole Mannich base derivatives (e.g., 3a) | - | Varies | Benzimidazole instead of pyrrolidine | ~280–350 |

Comparative Analysis

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Hydroxyl (-OH): The target compound’s -CF₃ group increases lipophilicity (logP ~1.5–2.0) compared to the non-fluorinated analog (CAS 1220181-17-8), which has higher polarity and lower metabolic stability .

- Methoxymethyl (-OCH₃) vs.

Pharmacological Implications

- Trifluoromethyl-Containing Compounds:

The -CF₃ group in the target compound and its methoxymethyl analog (CAS 2097996-51-3) may improve resistance to oxidative metabolism, extending half-life in vivo . - Amino-Propanone Motif: This moiety is critical in Mannich base synthesis, as seen in antitubercular agents () and kinase inhibitors (), suggesting broad applicability in drug discovery .

Biological Activity

3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1840154-04-2, is a compound of interest due to its potential biological activities. This article explores the compound's structural characteristics, biological efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is , with a molecular weight of 226.20 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1840154-04-2 |

| Molecular Formula | C8H13F3N2O |

| Molecular Weight | 226.20 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its antibacterial properties and potential as a therapeutic agent.

Antibacterial Activity

Recent research has highlighted the role of pyrrole derivatives in developing new antibacterial agents. Compounds similar to 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one have shown significant activity against resistant strains of bacteria. For instance, derivatives of pyrrole have been demonstrated to exhibit enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

The mechanism by which pyrrole-containing compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of cellular functions. The presence of trifluoromethyl groups in the structure may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Case Studies

A study focusing on the structure-activity relationship (SAR) of pyrrole derivatives revealed that modifications in the substituents significantly influence their antibacterial efficacy. For example, certain substitutions led to a more than 60-fold increase in potency against MRSE compared to standard treatments like vancomycin .

Table: Summary of Antibacterial Efficacy

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-Amino-1-(3-hydroxy...propan-1-one | MRSA | 0.13–0.255 |

| Vancomycin | MRSA | 0.5–1 |

| Pyrrole Derivative A | MSSA | 0.125 |

Research Findings

Research indicates that compounds similar to 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one are promising candidates for further development as antibacterial agents. Their unique structural features allow them to interact effectively with bacterial targets, leading to inhibition of growth and survival .

Q & A

Q. What are effective synthetic routes for 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one?

- Methodological Answer : The compound can be synthesized via Mannich base reactions , where a ketone intermediate reacts with formaldehyde and amines under reflux conditions. For example:

- Step 1 : Prepare a ketone precursor (e.g., 1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one).

- Step 2 : React with formaldehyde and a primary/secondary amine in ethanol at reflux (4–6 hours), followed by recrystallization in acetone .

- Critical Parameters : Control reaction temperature (70–80°C) and stoichiometric ratios (1:1:1 for ketone:formaldehyde:amine) to minimize byproducts.

Q. How should researchers characterize this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in NMR) and hydroxy-pyrrolidine protons (δ ~3.5–4.5 ppm in NMR) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for : 254.10 g/mol).

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring if crystalline derivatives are obtained .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Derivatization : Modify the pyrrolidine hydroxy group (e.g., acetylation) or trifluoromethyl substituent (e.g., replace with cyano) to assess impact on target binding .

- Assay Design : Test derivatives in TEAD/YAP inhibition assays (IC measurements) or kinase panels to identify lead candidates .

- Key Finding : Analogues with bulky substituents on the pyrrolidine ring (e.g., 3-(trifluoromethyl)anilino) showed enhanced inhibitory activity in TEAD models .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Compare binding affinity (SPR/BLI) with functional cellular assays (e.g., luciferase reporters for TEAD activity) to confirm mechanism .

- Purity Checks : Use HPLC with reference standards (e.g., USP-grade controls) to rule out impurities affecting results .

- Meta-Analysis : Cross-reference data from PubChem or peer-reviewed studies on related pyrrolidinone derivatives .

Q. What computational strategies predict this compound’s target interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with TEAD’s Cys380 pocket, leveraging the pyrrolidine’s rigidity and trifluoromethyl’s hydrophobicity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP = 1.2–1.8 suggests moderate blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.